Fluorogenic assays using 4-methylumbelliferone suffer from high background at physiological pH due to pKa 7.8. CHMC (CAS 2829-46-1) resolves this with a pKa of 6.51, ensuring full fluorescence at pH 7.4. This enables continuous HTS without stop reagents. • pKa 6.51 → maximal signal at neutral pH. • Enhanced leaving-group capability → accurate kcat determination. • Excitation ~400 nm → reduced phototoxicity in live-cell imaging.
3-Cyano-7-hydroxy-4-methylcoumarin (CHMC) is an advanced fluorogenic building block widely procured for the synthesis of highly sensitive enzyme substrates and fluorescent probes. Characterized by the presence of a strong electron-withdrawing cyano group at the C3 position of the coumarin core, this compound exhibits significantly altered photophysical and electronic properties compared to standard coumarins. In procurement and assay development, CHMC is prioritized for its low pKa, red-shifted excitation profile, and quantifiable leaving-group capabilities. These baseline attributes make it a critical precursor for synthesizing substrates used in high-throughput screening (HTS), directed enzyme evolution, and live-cell imaging, particularly where physiological pH compatibility and rapid enzymatic turnover are required [1].
Substituting CHMC with the more common and less expensive 4-methylumbelliferone (4-MU) frequently leads to assay failure or severely compromised sensitivity in physiological environments. The primary failure mode stems from the pKa difference: 4-MU has a pKa of approximately 7.8, meaning it remains largely protonated and weakly fluorescent at a physiological pH of 7.4. Consequently, 4-MU-based assays suffer from low signal-to-noise ratios and are highly vulnerable to minor pH fluctuations. Furthermore, the higher pKa of 4-MU makes it a poorer leaving group, which artificially depresses the measured catalytic rates (kcat) of enzymes like phosphotriesterases. Buyers must procure the exact 3-cyano derivative to ensure complete ionization, peak fluorescence emission, and accurate kinetic reporting under standard biological assay conditions [1].
The 3-cyano substitution on CHMC exerts a strong electron-withdrawing effect that drastically lowers the pKa of the 7-hydroxyl group to 6.51, compared to a pKa of ~7.8 for the standard 4-MU baseline. At a physiological pH of 7.4, CHMC is predominantly in its highly fluorescent phenolate form (>85% ionized), whereas 4-MU remains largely protonated (<30% ionized). This quantitative shift ensures that CHMC-derived probes yield maximum fluorescence upon enzymatic cleavage without requiring a post-assay pH adjustment step (e.g., adding strong base), which is a mandatory and workflow-disruptive step for 4-MU substrates[1].
| Evidence Dimension | Hydroxyl pKa and ionization state at pH 7.4 |
| Target Compound Data | pKa = 6.51 (>85% ionized at pH 7.4) |
| Comparator Or Baseline | 4-Methylumbelliferone (pKa ~ 7.8, <30% ionized at pH 7.4) |
| Quantified Difference | 1.3 log unit reduction in pKa, enabling direct continuous monitoring at pH 7.4. |
| Conditions | Aqueous buffer, pH 7.4, continuous enzymatic assay conditions |
Eliminates the need for assay-stopping pH adjustment steps, enabling real-time, continuous kinetic monitoring in high-throughput screening.
In directed evolution studies of enzymes such as paraoxonase-1 (PON1) and phosphotriesterases, the leaving group ability of the fluorogenic reporter is critical for mimicking the reactivity of actual target substrates (e.g., nerve agents). Because the pKa of CHMC (6.51) is significantly lower than that of 4-MU, it functions as a highly reactive leaving group. Synthetic phosphotriester substrates incorporating CHMC exhibit elevated kcat values that more accurately reflect the enzyme's true hydrolytic efficiency against toxic organophosphates. Assays utilizing CHMC-based substrates successfully isolate active enzyme variants that would otherwise be missed if screened with slower-reacting 4-MU analogs [1].
| Evidence Dimension | Leaving group ability (correlated with pKa) |
| Target Compound Data | CHMC leaving group (pKa 6.51) |
| Comparator Or Baseline | 4-MU leaving group (pKa ~7.8) |
| Quantified Difference | CHMC provides a more reactive leaving group, yielding higher turnover numbers (kcat) that closely mimic toxic organophosphate hydrolysis. |
| Conditions | Directed evolution screening of PON1 and phosphotriesterases |
Ensures that synthesized substrates accurately mimic the reactivity of real-world chemical threats, preventing false negatives in enzyme evolution screens.
The extended conjugation provided by the 3-cyano group shifts the excitation maximum of CHMC to approximately 400–410 nm, moving it out of the deep ultraviolet (UV) range required by conventional coumarins. In contrast, 4-MU requires UV excitation at approximately 360 nm. This 40–50 nm red shift is highly advantageous in biological matrices, as excitation at 400 nm significantly reduces background autofluorescence from cellular proteins and nucleic acids, while also minimizing phototoxic damage to live cells during continuous imaging[1].
| Evidence Dimension | Fluorescence excitation maximum |
| Target Compound Data | ~400–410 nm (Visible/Violet) |
| Comparator Or Baseline | 4-Methylumbelliferone (~360 nm, UV) |
| Quantified Difference | 40–50 nm red shift in excitation wavelength. |
| Conditions | Standard fluorometric analysis in aqueous buffer |
Improves the signal-to-noise ratio in complex biological samples and extends cell viability during live-cell fluorescence microscopy.
CHMC exhibits high molecular hydrophobicity compared to carboxylated or sulfonated coumarin derivatives. In microfluidic and cellular assays, CHMC demonstrates rapid diffusion across lipid membranes and oil phases. While this rapid diffusion causes it to leak from water-in-oil-in-water (w/o/w) droplets in certain compartmentalized assays, this exact property makes CHMC a highly suitable precursor for designing cell-permeant fluorogenic probes. Substrates synthesized from CHMC readily cross the plasma membrane of live cells, allowing for robust intracellular enzyme detection without the need for membrane-permeabilizing agents [1].
| Evidence Dimension | Membrane/oil-phase permeability |
| Target Compound Data | Rapid diffusion across hydrophobic barriers |
| Comparator Or Baseline | Sulfonated coumarins (e.g., 7-hydroxycoumarin-4-methanesulfonic acid) |
| Quantified Difference | CHMC easily permeates lipid layers, whereas charged comparators are strictly retained in aqueous compartments. |
| Conditions | Live-cell intracellular assays and double-emulsion microdroplet systems |
Dictates the compound's selection as a precursor for intracellular assays where the probe must passively diffuse into live cells.
Directly leveraging its low pKa (6.51), CHMC is the precursor of choice for synthesizing fluorogenic substrates (e.g., glycosides, esters) used in continuous HTS. Because the cleaved CHMC is fully fluorescent at pH 7.4, buyers can avoid adding stop-solutions, enabling real-time kinetic data acquisition in automated microplate platforms [1].
Due to its enhanced leaving-group properties, CHMC is utilized to synthesize surrogate organophosphate substrates (like CMP-coumarin). These substrates are critical for screening libraries of engineered enzymes (such as PON1 or phosphotriesterases) to identify variants capable of degrading chemical nerve agents and agricultural pesticides [2].
Taking advantage of its high hydrophobicity and red-shifted excitation (400 nm), CHMC is procured to build cell-permeant probes. These probes passively enter cells and, upon enzymatic cleavage, allow for the monitoring of intracellular enzyme activity with minimal UV-induced phototoxicity and low background autofluorescence[3].
Irritant